2,5-dimethyl-N-(4-methylphenyl)benzamide
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Overview
Description
2,5-dimethyl-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C17H19NO It is a derivative of benzamide, characterized by the presence of two methyl groups on the benzene ring and a 4-methylphenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzoic acid and 4-methylaniline.
Amide Formation: The carboxylic acid group of 2,5-dimethylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated acid reacts with 4-methylaniline to form the amide bond, yielding this compound.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures. Solvents like dichloromethane or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2,5-dimethylbenzoic acid or 2,5-dimethylbenzaldehyde.
Reduction: Formation of 2,5-dimethyl-N-(4-methylphenyl)benzylamine.
Substitution: Formation of halogenated derivatives such as 2,5-dimethyl-4-bromo-N-(4-methylphenyl)benzamide.
Scientific Research Applications
2,5-dimethyl-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(4-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)benzamide: Lacks the additional methyl groups on the benzene ring.
2,5-dimethylbenzamide: Lacks the 4-methylphenyl group.
N-(4-methylphenyl)-2,5-dimethylbenzamide: Similar structure but with different substitution patterns.
Uniqueness
2,5-dimethyl-N-(4-methylphenyl)benzamide is unique due to the specific arrangement of methyl groups and the 4-methylphenyl substituent, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other benzamide derivatives.
Properties
IUPAC Name |
2,5-dimethyl-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-5-8-14(9-6-11)17-16(18)15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTOZKXOURYDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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